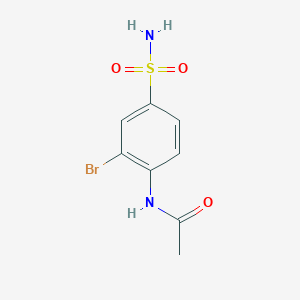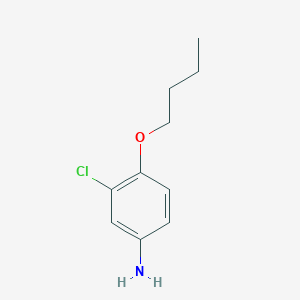![molecular formula C14H18ClNO3S B3144306 Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 549497-37-2](/img/structure/B3144306.png)
Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
This compound is a derivative of benzothiophene, which is a heterocyclic compound. It contains a benzene ring fused to a thiophene ring. The presence of the chloropropanoyl and carboxylate groups suggest that this compound could be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a benzothiophene ring, which is a type of aromatic heterocycle. It also contains a carboxylate ester group and a chloropropanoyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ester, amine, and chloro groups. The chloro group could potentially undergo nucleophilic substitution reactions, while the amine could engage in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amine groups could impact its solubility in different solvents .Scientific Research Applications
Pharmacological and Therapeutic Insights
The compound Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, due to its complex chemical structure, may have potential applications in pharmacology and therapeutics. Studies on similar compounds have demonstrated a range of pharmacological effects, from anticonvulsant properties in compounds like 2-amino-7-phosphonoheptanoic acid to the metabolism of isomeric compounds leading to potential detoxication pathways. Such insights suggest that our compound of interest could also exhibit unique pharmacological activities or metabolic pathways that are beneficial in medical treatments (Czuczwar & Meldrum, 1982) (Schweinsberg et al., 1979).
Chemical Synthesis and Structure-Activity Relationships
The synthesis of similar complex molecules, such as a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their structure-activity relationships, has been extensively studied. These investigations provide a framework for understanding how modifications in the chemical structure of such compounds can significantly impact their biological activity, potentially guiding the development of derivatives of this compound with enhanced therapeutic properties (Werbel et al., 1986).
Neuroprotective Potential
Compounds structurally related to this compound have shown neuroprotective potential. For example, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, demonstrated significant brain region accumulation in PET studies, suggesting the possibility of crossing the blood-brain barrier and exerting central nervous system effects. This property is crucial for drugs aimed at treating neurological disorders, indicating that our compound could also possess similar neuroprotective effects (Yu et al., 2003).
Metabolic Pathways and Detoxification
The metabolic pathways and detoxification processes of structurally related compounds provide insights into how this compound might be metabolized in biological systems. Understanding these pathways is essential for predicting the compound's behavior in vivo, its potential toxicities, and how it might be modified to improve its safety and efficacy. For instance, the metabolism of isomeric compounds leading to the production of less toxic metabolites suggests potential pathways through which our compound could be detoxified or metabolized (Schweinsberg et al., 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-8-3-4-9-10(7-8)20-13(12(9)14(18)19-2)16-11(17)5-6-15/h8H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDJWLUUDDMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B3144236.png)
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)



![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)

![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)
![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)


![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)
